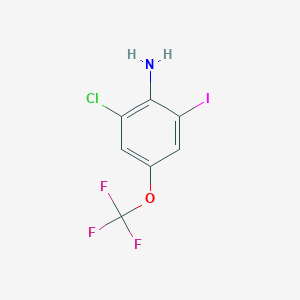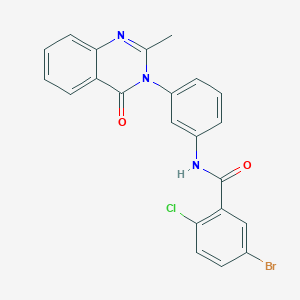
4-((4-chlorophenyl)thio)-N-(2-phenoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-CHLORO-2-PHENOXYPHENYL ISOCYANATE 97” is a chemical that has some similarities with the compound you’re asking about . It’s used in the chemical industry and has the molecular formula C13H8ClNO2 .
Physical And Chemical Properties Analysis
For the related compound “4-CHLORO-2-PHENOXYPHENYL ISOCYANATE 97”, it has a melting point of 35-40 °C, a predicted boiling point of 328.9±32.0 °C, and a predicted density of 1.21±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The development and synthesis of heterocyclic compounds with potential biological activities have been a focus of research. For example, compounds derived from reactions involving chlorophenyl and phenoxyphenyl groups have shown antimicrobial and antifungal activities, suggesting their use in creating new antimicrobial agents (G. H. Sayed et al., 2003).
Material Science and Polymer Chemistry
- In material science, thiophene-based polymers have been synthesized for various applications, including humidity sensing and electroactive materials. These polymers exhibit significant properties such as high fluorescence quantum yields and the ability to sense humidity, which could be relevant for the development of sensors and optoelectronic devices (Bahadır Keskin et al., 2016).
Environmental Applications
- Research on environmental applications, such as the degradation of pollutants, is also noteworthy. Studies involving similar chlorophenyl structures have explored the degradation of chlorophenols in water, demonstrating the potential of specific catalysts or conditions to break down environmental pollutants efficiently and reduce toxicity (A. Eslami et al., 2018).
Photocatalysis
- The field of photocatalysis has seen the use of titanium dioxide (TiO2) in the degradation of phenolic compounds under visible light, illustrating a surface-complex-mediated path that could be leveraged for the photocatalytic degradation of environmental pollutants (Soonhyun Kim & W. Choi, 2005).
Chemical Synthesis
- Novel synthetic routes have been explored for creating (thio)substituted butadienes and butenynes, demonstrating the versatility of chlorophenyl compounds in the synthesis of complex molecules that could have applications in medicinal chemistry and materials science (Aysecik Kacmaz, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(2-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c23-17-12-14-19(15-13-17)27-16-6-11-22(25)24-20-9-4-5-10-21(20)26-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREOZYAFGNVUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-(dimethylamino)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2753830.png)
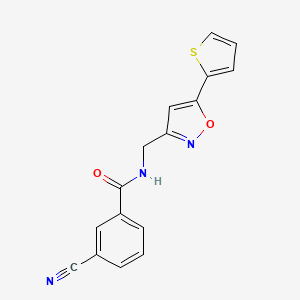
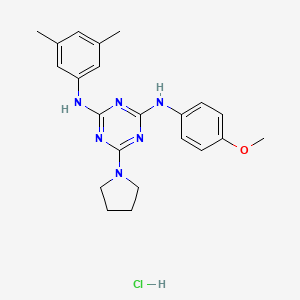
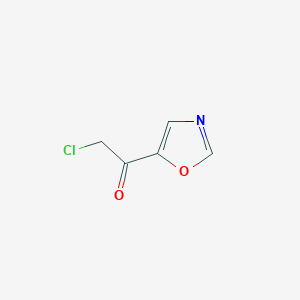
![N-(3-methoxybenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2753835.png)
![1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2753837.png)
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)
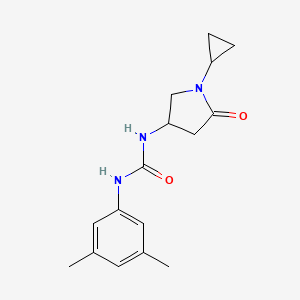

![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)
